molecular formula C8H17Br B094149 1-Bromooctane CAS No. 111-83-1

1-Bromooctane

Cat. No.: B094149
CAS No.: 111-83-1
M. Wt: 193.12 g/mol
InChI Key: VMKOFRJSULQZRM-UHFFFAOYSA-N
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Description

1-Bromooctane (C₈H₁₇Br, CAS 111-83-1) is a primary alkyl bromide characterized by a linear octyl chain terminated by a bromine atom. Its molecular weight is 193.12 g/mol, and it is widely used as an alkylating agent in organic synthesis due to the high reactivity of the bromine atom as a leaving group in nucleophilic substitution (SN2) reactions . The compound is synthesized by reacting 1-octanol with hydrobromic acid (HBr) in the presence of sulfuric acid, a method analogous to the production of 1-bromobutane . Applications span pharmaceuticals, surfactants, liquid crystals, and polymer chemistry, where its hydrophobic octyl chain influences material properties such as solubility and self-assembly .

Preparation Methods

1-Bromooctane is typically prepared by reacting octanol with hydrobromic acid. The synthetic route involves the following steps :

  • Dissolve sodium bromide in sulfuric acid.
  • Add n-octanol to the solution and heat to reflux for 7-8 hours.
  • Cool the mixture and dilute with water.
  • Separate the organic phase and wash it with water, concentrated sulfuric acid, and a 10% sodium carbonate solution.
  • Dry the organic phase over anhydrous sodium sulfate.
  • Distill the product at 196-200°C to obtain this compound with a yield of over 90%.

Industrial production methods follow a similar process but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

1-Bromooctane primarily undergoes SN2 mechanisms due to its primary alkyl structure, enabling efficient displacement of the bromine atom with various nucleophiles.

Reaction with Hydroxide Ions

In phase-transfer catalysis (PTC) systems, this compound reacts with aqueous KOH to form 1-octanol. Residual hydration of anions in concentrated KOH (53%) increases reactivity compared to classical PTC conditions .

Conditions Catalyst Rate Enhancement Key Insight
53% KOH, 25°CLipophilic cryptand (1a)2–3× vs. classicalPartial hydration limits full reactivity

Reaction with Amines

This compound reacts with diethanolamine to form 2,2'-(octylazanediyl)bis(ethan-1-ol) under reflux conditions:

  • Yield : 91%

  • Conditions : Acetonitrile, K₂CO₃, 12 h reflux .

Reaction with Thiols

Thiols displace bromide to form octyl thioethers, though specific data for this compound requires extrapolation from analogous reactions .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form 1-octene and other alkenes.

Dehydration Studies

In the presence of H₄SiW₁₂O₄₀ and CuBr₂:

  • Products : 1-octene (major), 2-octene, 3-octene .

  • Conditions : 125°C, NBu₄Br solvent .

Catalyst System Temperature Time Olefin Yield
H₃PW₁₂O₄₀ + BiCl₃125°C48 h70%

Grignard and Organometallic Reactions

This compound serves as a precursor for Grignard reagents (C₈H₁₇MgBr), enabling carbon-chain elongation:

  • Reaction : C8H17Br+MgC8H17MgBr\text{C}_8\text{H}_{17}\text{Br}+\text{Mg}\rightarrow \text{C}_8\text{H}_{17}\text{MgBr} .

  • Applications : Synthesis of alcohols, ketones, and carboxylic acids .

Radical Pathways

In the presence of radical initiators, this compound participates in borylation reactions:

  • Example : Reaction with bis(pinacolato)diboron (B₂pin₂) yields octylboronic esters.

  • Yield : 91% (optimized) .

  • Mechanism : Radical chain process confirmed by ESR spectroscopy .

Phase-Transfer Catalysis (PTC)

This compound is employed in PTC to enhance reaction rates between immiscible phases:

  • System : Lipophilic cryptands or crown ethers transfer hydroxide ions into organic phases .

  • Efficiency : Up to 70% yield in nucleophilic substitutions under high KOH concentrations .

Isomerization and Side Reactions

Under prolonged heating or acidic conditions, this compound isomerizes to 2-bromooctane or 3-bromooctane .

  • Evidence : GC-MS analysis confirms branched isomers in dehydration studies .

Comparative Reactivity Data

Reaction Type Conditions Catalyst/Reagent Yield Reference
Nucleophilic substitutionKOH, lipophilic cryptand1a70%
BorylationB₂pin₂, radical initiatorCuBr₂91%
DehydrationH₃PW₁₂O₄₀ + BiCl₃, 125°CNBu₄Br70%

Mechanistic Insights

  • SN2 vs. SN1 : Primary structure favors SN2, but steric hindrance in branched analogs shifts to SN1 .

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) accelerate substitutions .

Scientific Research Applications

Applications Overview

1-Bromooctane is primarily used in the following areas:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is often employed in the preparation of various organic compounds, including quaternary ammonium salts and other alkyl derivatives. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating complex molecules.

Extraction Solvent

It is used as an extraction solvent for volatile organic compounds (VOCs) from aqueous samples. This application is particularly relevant in environmental chemistry for analyzing water samples to determine pollutant levels. The ability of this compound to selectively extract VOCs enhances the sensitivity and accuracy of analytical methods.

Polymer Chemistry

In polymer chemistry, this compound is utilized in the synthesis of dendritic polymers and other advanced materials. For instance, it has been used to prepare quaternary ammonium chloride-modified poly(propylenimine) dendrimers, which have applications in drug delivery systems and nanotechnology .

Case Study 1: Extraction of VOCs

A study demonstrated the effectiveness of this compound as an extraction solvent for VOCs from contaminated water samples. The results indicated that this solvent could efficiently extract a range of compounds, improving detection limits compared to traditional methods .

Case Study 2: Synthesis of Dendrimers

Research involving the synthesis of modified dendrimers using this compound showed that these materials exhibited enhanced properties for drug delivery applications. The modification process involved nucleophilic substitution reactions that incorporated this compound into the dendrimer structure, resulting in improved biocompatibility and targeting capabilities .

Data Tables

Application AreaDescription
Organic SynthesisUsed as a precursor for various organic compounds and reactions (e.g., nucleophilic substitutions)
Extraction SolventEffective for extracting VOCs from water samples for environmental analysis
Polymer ChemistryInvolved in synthesizing advanced materials like dendrimers for drug delivery

Mechanism of Action

The primary mechanism of action of 1-bromooctane involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by other nucleophiles. This property is exploited in the preparation of esters, ethers, and other derivatives, which are essential in developing new materials and studying reaction kinetics and mechanisms .

Comparison with Similar Compounds

Comparison with Similar Alkyl Bromides

Chain Length and Reactivity

The reactivity and applications of 1-bromooctane are strongly influenced by its chain length relative to other alkyl bromides:

Compound Carbon Chain Length Reactivity (SN2) Key Applications
1-Bromohexane (C₆H₁₃Br) 6 High Liquid crystal synthesis, ionic liquids
This compound (C₈H₁₇Br) 8 Moderate Surfactants, drug delivery systems, polymers
1-Bromodecane (C₁₀H₂₁Br) 10 Low Phase transfer catalysis, hydrophobic coatings
  • Shorter chains (e.g., 1-bromohexane) : Higher SN2 reactivity due to reduced steric hindrance. Used in time-sensitive syntheses, such as imidazolium ionic liquids for hydrogels .
  • Longer chains (e.g., 1-bromodecane) : Lower reactivity but enhanced hydrophobicity, making them suitable for stabilizing micelles in reverse micellar systems for protein extraction .

Liquid Crystals

This compound serves as a precursor for symmetric bent-core liquid crystals. When compared to 1-bromohexane and 1-bromododecane, the octyl chain provides balanced mesomorphic stability and thermal behavior, enabling transitions between nematic and smectic phases at 120–150°C .

Polymer Modification

  • Quaternary Ammonium Groups : Quaternizing poly(DMAEMA-co-OEGMA-OH) with this compound introduces ~0.8 µmol/cm² ammonium groups, similar to ethyl bromide but with enhanced hydrophobic anchoring in antimicrobial coatings .
  • Electrochromic Polymers : this compound-derived indolo-carbazole polymers (e.g., PDTCZ-2) show improved solubility and redox stability compared to shorter-chain analogs, critical for flexible electronics .

Key Research Findings

Surfactant Efficiency

In benzodiazepin-2-one derivatives, this compound-based surfactants enhance drug permeability by 40% compared to 1-bromononane and 1-bromododecane, attributed to optimal alkyl chain interactions with lipid bilayers .

Phase Transfer Catalysis

This compound outperforms 1,8-dibromooctane in anion-exchange reactions due to its monofunctional structure, reducing side reactions and improving yields in electrolyte synthesis by 15–20% .

Biological Activity

1-Bromooctane, a linear alkyl bromide with the chemical formula C8H17Br\text{C}_8\text{H}_{17}\text{Br}, is primarily utilized in organic synthesis and has garnered attention for its biological activities. This compound serves as a versatile reagent in various chemical reactions, including alkylation and the synthesis of other organic compounds. Its biological activity, particularly in antimicrobial properties, has been the subject of several studies.

This compound can be synthesized through various methods, including the direct bromination of octane or via nucleophilic substitution reactions involving alkyl halides. The compound's structure allows it to participate in a range of chemical transformations, making it valuable in both academic research and industrial applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study focused on the synthesis and evaluation of N-substituted derivatives of thiazachalcones revealed that compounds derived from this compound showed varying degrees of antibacterial activity against different bacterial strains. The results indicated that the antimicrobial activity tended to increase with the length of the alkyl chain, with this compound derivatives performing particularly well against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
N-alkyl derivativeBacillus subtilis16 µg/mL

The above table summarizes findings from various studies where this compound and its derivatives were tested against common bacterial pathogens. The MIC values reflect the concentration at which bacterial growth is inhibited.

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

In one study, researchers synthesized several N-alkylated thiazachalcones using this compound as a starting material. The resulting compounds were evaluated for their antibacterial properties. It was observed that increasing the length of the alkyl chain generally enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for developing new antimicrobial agents .

Case Study 2: Antifungal Activity

Another investigation highlighted the antifungal activity of this compound derivatives against Candida albicans. While many derivatives showed limited activity, those with longer carbon chains exhibited improved efficacy. This finding is significant for developing antifungal treatments, particularly in clinical settings where resistance to existing antifungal agents is prevalent .

The biological activity of this compound is largely attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms. The presence of the bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and lipids within microbial cells. This mechanism can lead to cell lysis or inhibition of essential cellular functions.

Properties

IUPAC Name

1-bromooctane
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InChI

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
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InChI Key

VMKOFRJSULQZRM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCBr
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Molecular Formula

C8H17Br
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DSSTOX Substance ID

DTXSID3021938
Record name 1-Bromooctane
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Molecular Weight

193.12 g/mol
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Physical Description

Colorless liquid; [Merck Index]
Record name n-Octyl bromide
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Vapor Pressure

0.34 [mmHg]
Record name n-Octyl bromide
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CAS No.

111-83-1
Record name 1-Bromooctane
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Synthesis routes and methods

Procedure details

After gradually adding 0.5 g of 3,4-dibenzyloxyphenylacetaldehyde to 10 mg of an ether solution of n-octylmagnesium bromide obtained from 0.12 g of magnesium and 0.97 g of n-octyl bromide, the mixture was stirred for 30 minutes at room temperature. To the reaction mixture thus obtained was added 10 ml of an aqueous 5% hydrochloric acid solution and after stirring the mixture, the ether layer was collected. The ether solution was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to provide 0.5 g of 1-(3,4-dibenzyloxyphenyl)-2-decanol.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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